6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol
CAS No.:
Cat. No.: VC16468519
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO3 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 6-[2-(methylamino)propyl]-1,3-benzodioxol-4-ol |
| Standard InChI | InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-9(13)11-10(5-8)14-6-15-11/h4-5,7,12-13H,3,6H2,1-2H3 |
| Standard InChI Key | JZNYYUIEDIOJRD-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CC(=C2C(=C1)OCO2)O)NC |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound consists of a benzodioxole ring (a fused benzene ring with two adjacent oxygen atoms forming a dioxolane moiety) substituted at the 4-position with a hydroxyl group (-OH) and at the 6-position with a 2-methylaminopropyl chain (-CH₂-CH(CH₃)-NH-CH₃) . The stereochemistry of the chiral center in the propyl side chain differentiates the (R)- and (S)-enantiomers, which are often isolated as hydrochloride salts for stability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. (Racemic) | 1823361-86-9 |
| CAS No. [(S)-Enantiomer] | 1965314-65-1 |
| CAS No. [(R)-Enantiomer] | 1965314-67-3 |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Hydrochloride Salt Formula | C₁₁H₁₆ClNO₃ |
| Hydrochloride Molecular Weight | 245.7 g/mol |
Functional Groups and Reactivity
Key functional groups include:
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Benzodioxole ring: Imparts aromaticity and influences electronic properties .
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Hydroxyl group: Enhances solubility in polar solvents and participates in hydrogen bonding.
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Methylaminopropyl chain: Introduces chirality and basicity due to the secondary amine, which is often protonated in physiological conditions .
The compound’s hydrochloride salt form improves stability and solubility in aqueous media, making it suitable for pharmacological studies.
Synthesis and Production
Synthetic Routes
The synthesis of 6-(2-Methylamino-propyl)-benzo dioxol-4-ol typically involves multi-step organic reactions:
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Benzodioxole Core Formation: Condensation of catechol derivatives with formaldehyde or glyoxal to form the dioxolane ring .
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Side Chain Introduction: Alkylation or Grignard reactions to attach the 2-methylaminopropyl group at the 6-position.
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Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate (R)- and (S)-enantiomers .
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .
Key Reaction Conditions
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Catalysts: Palladium or nickel catalysts for coupling reactions.
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Solvents: Polar aprotic solvents (e.g., DMF, THF) for alkylation steps .
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Purification: Recrystallization or column chromatography to achieve >95% purity .
Industrial Production
Large-scale synthesis employs continuous flow reactors to optimize yield (reported ≥80%) and reduce costs . Advanced purification techniques, such as preparative HPLC, ensure compliance with pharmaceutical-grade standards.
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a precursor in synthesizing dopamine receptor agonists and serotonin modulators due to its structural similarity to psychoactive alkaloids . Preclinical studies suggest potential applications in:
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Neurological Disorders: Modulation of dopaminergic pathways in Parkinson’s disease models.
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Antidepressant Research: Interaction with serotonin transporters in vitro .
Organic Chemistry
As a building block, it facilitates the synthesis of:
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Heterocyclic Compounds: Piperidine and quinoline derivatives via cyclization reactions .
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Chiral Ligands: Use in asymmetric catalysis for enantioselective synthesis .
| Supplier | Location | Purity Grade |
|---|---|---|
| Nanjing Meihao Pharmaceutical Tech | China | >98% |
| JW & Y Pharmlab Co., Ltd. | China | >97% |
| Shaanxi Istare Biotechnology | China | >95% |
| Shanghai Kaisen Biotechnology | China | >96% |
Prices range from $50–$200 per gram, depending on quantity and enantiomeric purity .
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